Ethyl (S)-4-cyano-3-hydroxybutyrate
Overview
Description
Ethyl (S)-4-cyano-3-hydroxybutyrate is a compound that likely contains an ethyl group (C2H5), a cyano group (-CN), and a hydroxybutyrate group (C4H7O3). The (S) indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional structure .
Synthesis Analysis
While specific synthesis methods for Ethyl (S)-4-cyano-3-hydroxybutyrate were not found, similar compounds are often synthesized through various organic reactions. For instance, ethyl esters can be synthesized from carboxylic acids and alcohols .Molecular Structure Analysis
The molecular structure of Ethyl (S)-4-cyano-3-hydroxybutyrate would likely be determined by the arrangement of its functional groups. The ethyl group is a two-carbon chain, the cyano group contains a carbon triple-bonded to a nitrogen, and the hydroxybutyrate group contains a four-carbon chain with a hydroxyl group and a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving Ethyl (S)-4-cyano-3-hydroxybutyrate would depend on the reactivity of its functional groups. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl (S)-4-cyano-3-hydroxybutyrate would be influenced by its functional groups. For example, the presence of the ethyl group could make it soluble in organic solvents, while the cyano group could contribute to its reactivity .Scientific Research Applications
Cardiovascular Disease Treatment
This compound plays a significant role in the treatment of cardiovascular diseases . It is a key component of Icosapent Ethyl, which is used in patients with cardiovascular disease. The compound has been found to have effects on lipoprotein particles, including a reduction in very low-density lipoprotein and a shift from small to large low-density lipoprotein . This is coupled with their ability to be incorporated within the cellular membrane, leading to plaque stability and anti-inflammatory effects .
Major Adverse Cardiovascular Events Prevention
Icosapent Ethyl, which contains the compound, has been evaluated for its potential to prevent major adverse cardiovascular events . New data presented at the American Heart Association (AHA) Scientific Sessions 2021 highlighted its potential benefits in this area .
Peripheral Artery Disease Management
The compound has been studied for its benefits in patients with Peripheral Artery Disease . A presentation at the AHA Scientific Sessions 2021 titled “Benefits of Icosapent Ethyl in Patients with Prior Peripheral Artery Disease: REDUCE-IT PAD” discussed these benefits .
Pulmonary Endothelial Nitric Oxide Bioavailability Restoration
An e-poster presentation at the AHA Scientific Sessions 2021 titled “Eicosapentaenoic Acid (EPA) Restores Pulmonary Endothelial Nitric Oxide Bioavailability Following Exposure to Urban Air Pollution Small Particles” discussed the role of the compound in this area .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl (3S)-4-cyano-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQFROBMBSKWQY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427305 | |
Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-4-cyano-3-hydroxybutyrate | |
CAS RN |
312745-91-8 | |
Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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